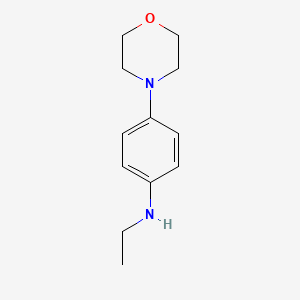

N-エチル-4-(モルホリン-4-イル)アニリン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-ethyl-4-(morpholin-4-yl)aniline” is a chemical compound with the CAS Number: 182804-91-7 . It has a molecular weight of 206.29 . The IUPAC name for this compound is N-ethyl-4-(4-morpholinyl)aniline .

Molecular Structure Analysis

The InChI code for “N-ethyl-4-(morpholin-4-yl)aniline” is 1S/C12H18N2O/c1-2-13-11-3-5-12(6-4-11)14-7-9-15-10-8-14/h3-6,13H,2,7-10H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“N-ethyl-4-(morpholin-4-yl)aniline” has a molecular weight of 206.29 . The compound is expected to have properties typical of similar organic compounds. For specific physical and chemical properties, it is recommended to refer to a Material Safety Data Sheet (MSDS) or similar documentation .科学的研究の応用

プロテオミクス研究

N-エチル-4-(モルホリン-4-イル)アニリン: は、タンパク質の大規模研究、特にその構造と機能であるプロテオミクスで使用されます 。この化合物は、研究中のペプチドやタンパク質の合成に関与している可能性があります。

有機合成

この化学物質は、有機合成における構成要素として機能し、さまざまな有機化合物の作成に貢献しています。 その構造により、より大きな分子にモルホリン部分を取り込むことができ、これは医薬品の開発に不可欠な場合があります .

中枢神経系(CNS)活性薬

この化合物は、CNS活性薬の調製に使用されます。 これらの薬剤は、血液脳関門を通過して中枢神経系に作用する能力があるため、神経障害の治療に治療的用途があります .

写真現像

写真分野では、N-エチル-4-(モルホリン-4-イル)アニリンはカラー現像プロセスに関与しています。 これは、カラー画像の現像に必要な化学反応に関与する試薬として機能します .

抗がん剤研究

この化合物の誘導体であるアレクチニブ塩酸塩は、非小細胞肺がんの治療に使用されています。 そのような誘導体の結晶構造の研究は、抗がん剤の理解と開発の向上につながる可能性があります .

材料科学

N-エチル-4-(モルホリン-4-イル)アニリンは、その分子構造により、材料科学研究で材料の特性を変更するために使用できます。たとえば、導電率を高めたり、溶解性を変更したりすることで、新しい材料の作成や既存の材料の強化に役立ちます .

生化学分析

Biochemical Properties

N-ethyl-4-(morpholin-4-yl)aniline plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . These interactions can lead to the modulation of enzyme activity, affecting the metabolic pathways in which these enzymes are involved. Additionally, N-ethyl-4-(morpholin-4-yl)aniline can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes.

Cellular Effects

N-ethyl-4-(morpholin-4-yl)aniline influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This pathway is essential for regulating cell growth, differentiation, and apoptosis. By modulating this pathway, N-ethyl-4-(morpholin-4-yl)aniline can impact gene expression and cellular metabolism, leading to changes in cell function. For example, it may enhance or inhibit the expression of specific genes involved in cell cycle regulation, thereby influencing cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of action of N-ethyl-4-(morpholin-4-yl)aniline involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction . For instance, it may inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, N-ethyl-4-(morpholin-4-yl)aniline can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-ethyl-4-(morpholin-4-yl)aniline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that N-ethyl-4-(morpholin-4-yl)aniline is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to N-ethyl-4-(morpholin-4-yl)aniline can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity, which may have implications for its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of N-ethyl-4-(morpholin-4-yl)aniline vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. At high doses, N-ethyl-4-(morpholin-4-yl)aniline may exhibit toxic or adverse effects, such as cytotoxicity or disruption of normal cellular processes. These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in experimental and therapeutic contexts.

Metabolic Pathways

N-ethyl-4-(morpholin-4-yl)aniline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It can affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. For example, N-ethyl-4-(morpholin-4-yl)aniline may inhibit the activity of enzymes involved in the biosynthesis of specific metabolites, resulting in decreased production of these compounds. Conversely, it can enhance the activity of other enzymes, leading to increased metabolite levels. These effects on metabolic pathways are essential for understanding the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of N-ethyl-4-(morpholin-4-yl)aniline within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, N-ethyl-4-(morpholin-4-yl)aniline may be transported into cells via membrane transporters, where it can interact with intracellular proteins and enzymes. The compound’s distribution within tissues can also affect its overall bioavailability and efficacy, with certain tissues exhibiting higher accumulation levels than others.

Subcellular Localization

N-ethyl-4-(morpholin-4-yl)aniline exhibits specific subcellular localization, which can impact its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, N-ethyl-4-(morpholin-4-yl)aniline may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular energy metabolism and apoptotic pathways. Understanding the subcellular localization of N-ethyl-4-(morpholin-4-yl)aniline is crucial for elucidating its mechanism of action and potential therapeutic applications.

特性

IUPAC Name |

N-ethyl-4-morpholin-4-ylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-2-13-11-3-5-12(6-4-11)14-7-9-15-10-8-14/h3-6,13H,2,7-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEWSJOAAMEMSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=C(C=C1)N2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dihydrospiro[indene-1,4'-piperidine]](/img/structure/B1315926.png)

![4,7-Diazaspiro[2.5]octane](/img/structure/B1315945.png)

![(S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B1315948.png)